molecular formula C15H21N3 B4228294 (2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine

(2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine

Cat. No. B4228294
M. Wt: 243.35 g/mol
InChI Key: KFNPGDORFRKHPC-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine, commonly known as S-methyl-L-cysteine sulfoxide (MCSO), is a naturally occurring compound found in Allium vegetables such as garlic and onions. MCSO has gained attention in recent years due to its potential health benefits and its use in scientific research.

Mechanism of Action

The mechanism of action of (2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine is not fully understood. However, it is believed that (2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine exerts its effects through multiple pathways. (2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine has been shown to activate the Nrf2-Keap1 signaling pathway, which regulates the expression of antioxidant and detoxification enzymes. (2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine also inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, (2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cancer cell growth. (2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine has also been shown to improve liver and kidney function. Additionally, (2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine has been shown to have a positive effect on lipid metabolism and glucose homeostasis.

Advantages and Limitations for Lab Experiments

(2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine has several advantages for lab experiments. It is a naturally occurring compound, which makes it easy to obtain. It is also relatively stable and can be stored for long periods of time. However, (2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the purity of (2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine can vary depending on the source, which can affect the reproducibility of experiments.

Future Directions

For (2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine research include the development of (2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine-based drugs, the study of (2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine in combination with other compounds, and further research to fully understand its mechanism of action and effects on different organs and systems in the body.

Scientific Research Applications

(2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine has been extensively studied for its potential health benefits. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. In vitro and in vivo studies have demonstrated that (2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. (2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine has also been shown to have a protective effect on the liver and kidneys.

properties

IUPAC Name

(2R,6R)-1-(1H-imidazol-2-ylmethyl)-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-3-6-13-8-5-9-14(7-4-2)18(13)12-15-16-10-11-17-15/h3-5,8,10-11,13-14H,1-2,6-7,9,12H2,(H,16,17)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNPGDORFRKHPC-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC=CC(N1CC2=NC=CN2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H]1CC=C[C@H](N1CC2=NC=CN2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine
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(2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine
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(2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine
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(2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine
Reactant of Route 5
(2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine
Reactant of Route 6
(2R*,6R*)-2,6-diallyl-1-(1H-imidazol-2-ylmethyl)-1,2,3,6-tetrahydropyridine

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